methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a chemical compound belonging to the class of triazolo[4,5-d]pyrimidines This compound features a triazole ring fused to a pyrimidine ring, with an ethyl group at the 3-position and a methylsulfanylacetate moiety at the 7-position
Synthetic Routes and Reaction Conditions:
Dimroth Rearrangement: This method involves the isomerization of heterocycles, relocating two heteroatoms in heterocyclic compounds. It is particularly useful in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents.
Condensation Reactions: The compound can be synthesized through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl.
Acylation and Cyclization: Another approach involves the acylation of pyrimidines with acetic and propionic anhydrides, followed by refluxing in butanol with methoxide as a base[_{{{CITATION{{{_3{Synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido2,3-d ....
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction reactions can be performed to reduce the triazole ring or other functional groups present in the molecule.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the triazole and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagent.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the triazole and pyrimidine rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The mode of action of F5061-0239 involves interaction with its targets leading to inhibition of certain biochemical pathways. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . They exhibit their neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The affected biochemical pathways include the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . The compound’s action leads to the inhibition of these pathways, thereby exhibiting its neuroprotective and anti-inflammatory properties .
Result of Action
The result of F5061-0239’s action at the molecular and cellular level is the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This leads to promising neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
Methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit ubiquitin-specific peptidase 28 (USP28), a deubiquitinating enzyme involved in the regulation of protein degradation . By inhibiting USP28, this compound can modulate the stability and turnover of specific proteins, thereby affecting various cellular processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the S phase and promoting apoptosis . Additionally, this compound can affect the epithelial-mesenchymal transition (EMT) in cancer cells, a process critical for cancer metastasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of USP28, inhibiting its deubiquitinating activity . This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis, such as p21 and Bax . These molecular interactions contribute to the compound’s ability to inhibit cancer cell proliferation and induce apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its biological activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are critical for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties. Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of viral infections and cancer. Industry: The compound's unique chemical structure makes it valuable in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,2,3-Triazolo[4,5-d]pyrimidines: These compounds share the triazole-pyrimidine core structure but differ in substituents and functional groups.
Pyrimidin-5-ones: These compounds feature a pyrimidine ring with a ketone at the 5-position and may have similar biological activities.
Uniqueness: Methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is unique due to its specific ethyl and methylsulfanylacetate groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on the biological activity of this compound, highlighting its synthesis, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole-pyrimidine moiety linked to a sulfanyl group. Its molecular formula is C9H12N6OS, with a molecular weight of approximately 224.30 g/mol. The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors such as 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives with methyl acetate in the presence of a sulfhydryl group. This process may involve various catalytic conditions to optimize yield and purity.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative similar to this compound demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL .
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Enterococcus faecalis | 128 |
Anti-inflammatory Activity
The anti-inflammatory effects of similar triazole-pyrimidine derivatives have also been documented:
- Case Study 2 : Compounds exhibiting structural similarities were tested for their ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays revealed that these compounds could significantly reduce COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Compound | IC50 (μmol/L) | Reference |
---|---|---|
Methyl Triazole Derivative | 0.04 ± 0.01 | Celecoxib |
Methyl Triazole Derivative | 0.04 ± 0.09 | Current Study |
The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and modulate inflammatory pathways through COX inhibition. The triazole ring is known for its role in targeting fungal and bacterial infections by disrupting cell wall synthesis.
Properties
IUPAC Name |
methyl 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-14-8-7(12-13-14)9(11-5-10-8)17-4-6(15)16-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIMEOSMWZUENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.